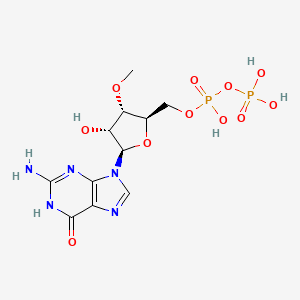

3'-O-Methylguanosine-5'-Diphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78771-34-3 |

|---|---|

Molecular Formula |

C11H17N5O11P2 |

Molecular Weight |

457.23 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

LBHMDBPTFLRYQU-KQYNXXCUSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylguanosine-5'-diphosphate is a synthetic analog of the natural nucleotide guanosine (B1672433) diphosphate (B83284) (GDP). This modification, the methylation of the 3'-hydroxyl group of the ribose sugar, has profound implications for its biological activity, particularly in the context of nucleic acid synthesis. While its triphosphate counterpart, 3'-O-methylguanosine-5'-triphosphate (3'-O-Me-GTP), is well-characterized as a potent chain terminator of RNA synthesis, the specific functions and applications of the diphosphate form are less extensively documented. This guide provides a comprehensive overview of the structure, properties, and known functions of this compound and its triphosphate analog, offering insights into its potential applications in research and drug development.

Structure and Physicochemical Properties

The core structure of this compound consists of a guanine (B1146940) base linked to a ribose sugar, which is in turn attached to a diphosphate group at the 5' position. The defining feature of this molecule is the presence of a methyl group on the 3'-hydroxyl of the ribose moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇N₅O₁₁P₂ | [1][2] |

| Molecular Weight | 457.23 g/mol | [1] |

| CAS Number | 78771-34-3 | [1][2] |

| Appearance | To be determined (likely a white to off-white solid) | [1] |

| Purity | >95% (as commercially available) | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

| Stability | Stable for several weeks at ambient temperature during shipping. Greater than 2 years if stored properly. | [1] |

Function: A Focus on Chain Termination in RNA Synthesis

The primary and most well-documented function of 3'-O-methylated guanosine nucleotides lies in their ability to act as chain terminators during RNA synthesis. This activity is predominantly attributed to the triphosphate form, 3'-O-Me-GTP.

The mechanism of chain termination is straightforward. RNA polymerases catalyze the formation of phosphodiester bonds by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing RNA chain. The methylation of the 3'-hydroxyl group in 3'-O-Me-GTP physically blocks this reaction, as there is no available hydroxyl group to form the next phosphodiester bond. Once incorporated into a nascent RNA strand, 3'-O-Me-GTP effectively halts further elongation.[3]

This property makes 3'-O-Me-GTP an invaluable tool for studying the mechanisms of transcription. It has been instrumental in preparing and analyzing early RNA polymerase II elongation intermediates.[4]

While the triphosphate is the active chain-terminating agent, the diphosphate form, this compound, can be considered a precursor. In cellular or in vitro systems containing appropriate kinases, the diphosphate can be phosphorylated to the active triphosphate form.

Caption: RNA synthesis termination by 3'-O-Me-GTP.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for preparing nucleotide diphosphates is through the enzymatic phosphorylation of the corresponding monophosphate.

Materials:

-

3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP)

-

Guanylate kinase (GMPK)

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

HPLC system for purification and analysis

Protocol:

-

Dissolve 3'-O-Me-GMP and a molar excess of ATP in the reaction buffer.

-

Initiate the reaction by adding guanylate kinase. The enzyme will catalyze the transfer of a phosphate (B84403) group from ATP to 3'-O-Me-GMP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C).

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.

-

Once the reaction is complete (as indicated by the consumption of the monophosphate and the appearance of the diphosphate peak), terminate the reaction by heat inactivation of the enzyme or by adding EDTA.

-

Purify the this compound from the reaction mixture using preparative HPLC.

-

Lyophilize the purified fraction to obtain the final product.

Caption: Workflow for enzymatic synthesis.

In Vitro Transcription Chain Termination Assay

This assay can be used to assess the chain-terminating activity of 3'-O-Me-GTP, which can be formed in situ from the diphosphate.

Materials:

-

Linear DNA template with a known promoter sequence

-

RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase)

-

Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

-

This compound (or triphosphate)

-

Transcription buffer

-

RNase inhibitor

-

Urea-polyacrylamide gel for electrophoresis

-

Autoradiography or fluorescence imaging system

Protocol:

-

Set up transcription reactions in separate tubes. Include a control reaction with all four standard NTPs and experimental reactions with varying concentrations of this compound.

-

If starting with the diphosphate, include an appropriate kinase and ATP to facilitate its conversion to the triphosphate.

-

Initiate transcription by adding RNA polymerase.

-

Allow the reactions to proceed for a defined period at the optimal temperature.

-

Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Denature the RNA products by heating.

-

Separate the RNA products by size using denaturing urea-polyacrylamide gel electrophoresis.

-

Visualize the RNA transcripts using autoradiography (if using radiolabeled nucleotides) or a fluorescent stain.

-

The presence of shorter RNA transcripts in the experimental lanes compared to the full-length product in the control lane indicates chain termination.

Caption: Workflow for a chain termination assay.

Signaling Pathways and Cellular Effects

Currently, there is no direct evidence to suggest that this compound is involved in specific cellular signaling pathways as a signaling molecule itself. Its significance in a biological context is primarily as a synthetic tool to probe the process of transcription.

The introduction of methylated nucleosides into cells can have broader, indirect effects. Methylated nucleosides are naturally present in tRNA and rRNA, where they play crucial roles in structure, stability, and function.[5] The cellular machinery that handles these modifications is complex. It is conceivable that synthetic methylated nucleosides could interact with enzymes involved in these pathways, such as methyltransferases or demethylases, but such interactions for this compound have not been characterized.

Conclusion and Future Directions

This compound, and more prominently its triphosphate derivative, serves as a critical research tool for the study of RNA transcription. Its ability to act as a chain terminator provides a powerful method for dissecting the intricate steps of RNA polymerase activity. While much of the functional data is associated with the triphosphate form, the diphosphate remains a relevant precursor.

Future research could focus on several key areas:

-

Quantitative Analysis: Detailed kinetic studies are needed to determine the inhibition constants (Ki) of this compound and triphosphate for various RNA polymerases. This would provide a more precise understanding of their inhibitory potency.

-

Enzymatic Conversion: A thorough characterization of the enzymes capable of converting the diphosphate to the triphosphate form in different biological systems would be beneficial.

-

Cellular Effects: Investigating the potential off-target effects of this compound on other cellular processes, particularly those involving nucleotide metabolism and RNA modification, could reveal new biological activities.

A deeper understanding of these aspects will undoubtedly enhance the utility of this compound as a tool for researchers and may open new avenues for its application in drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, 78771-34-3 | BroadPharm [broadpharm.com]

- 3. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate: Properties, Protocols, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3'-O-Methylguanosine-5'-Diphosphate is a modified purine (B94841) nucleotide of significant interest in biochemical and pharmaceutical research. As an analog of guanosine (B1672433) diphosphate (B83284) (GDP), its primary utility stems from the methylation at the 3'-hydroxyl position of the ribose sugar. This structural modification is critical, as the corresponding triphosphate (3'-O-Methylguanosine-5'-Triphosphate, 3'-O-Me-GTP) acts as a potent chain terminator in RNA synthesis by preventing the formation of a phosphodiester bond, thereby halting elongation by RNA polymerase.[1][2] This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and biological applications of this compound to support its use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 78771-34-3 | [3][4] |

| Chemical Formula | C₁₁H₁₇N₅O₁₁P₂ | [3][4] |

| Molecular Weight | 457.23 g/mol | [3] |

| Exact Mass | 457.0400 | [3] |

| Appearance | Solid powder (Appearance to be confirmed experimentally) | [3] |

| Purity | Typically >95% | [3] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and dark. | [3][4] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [3][4] |

| Solubility | Specific quantitative data not available. Expected to be soluble in water and aqueous buffers. | |

| SMILES | O--INVALID-LINK--NC2=O)O3">C@@H--INVALID-LINK--[C@H]3COP(O)(OP(O)(O)=O)=O | [3] |

| InChI Key | LBHMDBPTFLRYQU-KQYNXXCUSA-N | [3] |

Biological Role and Applications

The primary biological significance of 3'-O-methylated nucleotides is their ability to terminate nucleic acid chain elongation. While the triphosphate form (3'-O-Me-GTP) is the active chain-terminating agent, the diphosphate derivative serves as a crucial precursor and a potential modulator of nucleotide-binding proteins.

-

Precursor for Chain Terminator: this compound can be enzymatically or chemically phosphorylated to its triphosphate form, which is used to study the mechanisms of RNA polymerases.[1][2]

-

Enzyme Inhibition Studies: As a structural analog of GDP, it can be used to investigate the binding and catalytic mechanisms of enzymes that recognize GDP, such as G-proteins or kinases, potentially acting as a competitive inhibitor.

-

Structural Biology: The compound can be used in co-crystallization studies to understand the structural basis of enzyme-substrate interactions.

The mechanism of action for the corresponding triphosphate as a chain terminator is a cornerstone of its application.

References

3'-O-Methylguanosine-5'-Diphosphate: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-O-Methylguanosine-5'-Diphosphate is a crucial, synthetically modified nucleotide that has garnered significant attention in the fields of molecular biology and drug development. Its discovery as a core component of Anti-Reverse Cap Analogs (ARCAs) has revolutionized the in vitro synthesis of messenger RNA (mRNA) by ensuring its correct orientation and thereby dramatically increasing translational efficiency. This technical guide provides an in-depth overview of the discovery, detailed chemical synthesis, and biological significance of this compound. It includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field.

Discovery and Significance

The discovery of this compound is intrinsically linked to the development of technologies for in vitro mRNA synthesis. During in vitro transcription using standard cap analogs like m7GpppG, a significant portion of the cap structures are incorporated in a reverse orientation, rendering the resulting mRNA translationally incompetent.[1] To overcome this limitation, "anti-reverse" cap analogs (ARCAs) were designed.[2] The key innovation in ARCAs is the methylation of the 3'-hydroxyl group of the guanosine (B1672433) nucleoside, which blocks the phosphodiester bond formation at this position by RNA polymerase, thus ensuring that the cap analog is incorporated exclusively in the correct orientation.[3] This strategic modification leads to the production of a homogenous population of correctly capped mRNA molecules with significantly enhanced translational efficiency.[2]

The diphosphate (B83284) form, this compound, serves as a key precursor in the synthesis of these more complex ARCA structures, such as m2^7,3'-O^GpppG. Its synthesis is a critical step in the production of high-quality mRNA for various research and therapeutic applications, including mRNA-based vaccines and protein replacement therapies.[4]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the synthesis of the 3'-O-methylated guanosine precursor, followed by its phosphorylation to the diphosphate.

Synthesis of 3'-O-Methylguanosine

An efficient method for the selective synthesis of 3'-O-methylguanosine starts from 2-aminoadenosine (B16350), as detailed by Kore et al. (2006).[5] This process involves the regioselective methylation of the 3'-hydroxyl group, followed by enzymatic deamination.

Experimental Protocol: Synthesis of 3'-O-Methylguanosine [5]

-

Methylation of 2-aminoadenosine:

-

Dissolve 2-aminoadenosine in anhydrous dimethylformamide (DMF).

-

Add a stoichiometric amount of stannous chloride (SnCl₂) and stir the mixture at 50°C for 15 minutes.

-

Cool the reaction mixture and slowly add a solution of diazomethane (B1218177) in a suitable solvent.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and remove the solvent under reduced pressure. The resulting mixture will contain primarily 3'-O-methyl-2-aminoadenosine.

-

-

Enzymatic Deamination:

-

Suspend the crude mixture from the previous step in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Add adenosine (B11128) deaminase to the suspension.

-

Stir the mixture at room temperature and monitor the reaction by high-performance liquid chromatography (HPLC). The 3'-O-methylguanosine product, being poorly soluble, will precipitate out of the solution.

-

Isolate the precipitated 3'-O-methylguanosine by centrifugation or filtration.

-

Wash the solid product with water and then a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Dry the product under vacuum.

-

Phosphorylation of 3'-O-Methylguanosine to this compound

The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine to yield the diphosphate can be achieved through several established methods for nucleoside phosphorylation. A common and effective approach is a one-pot reaction using phosphoryl chloride and subsequently pyrophosphate.

Experimental Protocol: Synthesis of this compound

-

Monophosphorylation:

-

Co-evaporate dry 3'-O-methylguanosine with anhydrous pyridine (B92270) and then dry it under high vacuum.

-

Suspend the dried nucleoside in anhydrous trimethyl phosphate.

-

Cool the suspension to 0°C in an ice bath.

-

Add phosphoryl chloride (POCl₃) dropwise while stirring.

-

Continue stirring at 0°C for 2-4 hours, monitoring the reaction by TLC or HPLC.

-

-

Diphosphorylation:

-

In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

-

Add this pyrophosphate solution to the reaction mixture from the previous step at 0°C.

-

Allow the reaction to proceed for several hours to overnight, monitoring for the formation of the diphosphate product.

-

Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB).

-

-

Purification:

-

Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex A-25 column.[6]

-

Elute with a linear gradient of TEAB buffer (e.g., 0.05 M to 1 M).

-

Collect the fractions containing the desired product, as identified by UV absorbance and confirmed by HPLC and mass spectrometry.

-

Combine the pure fractions and remove the TEAB by repeated co-evaporation with methanol.

-

Lyophilize the final product to obtain this compound as a stable salt.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 3'-O-Methylguanosine and its subsequent phosphorylation.

Table 1: Synthesis of 3'-O-Methylguanosine

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |

| Methylation | 3'-O-methyl-2-aminoadenosine | 2-aminoadenosine | SnCl₂, Diazomethane | DMF | ~90% (regioselectivity) | - | [5][7] |

| Deamination | 3'-O-methylguanosine | 3'-O-methyl-2-aminoadenosine | Adenosine deaminase | Phosphate buffer | ~88% | >98% (after precipitation) | [5][7] |

Table 2: Synthesis and Purification of this compound

| Step | Product | Starting Material | Key Reagents | Purification Method | Typical Yield | Purity |

| Phosphorylation | This compound | 3'-O-methylguanosine | POCl₃, Pyrophosphate | Anion-exchange chromatography | 40-60% | >95% (by HPLC) |

Biological Role and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor for ARCAs, which are used in the in vitro synthesis of mRNA. The 3'-O-methyl group on the guanosine cap has profound implications for the fate of the mRNA molecule within the cell.

Ensuring Correct Translational Initiation

The presence of the 3'-O-methyl group on the cap analog prevents its reverse incorporation during in vitro transcription. This ensures that the resulting mRNA population has a uniform and correct 5' cap structure, which is essential for efficient recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation.[5][8]

Evasion of Decapping Enzymes

The 3'-O-methylation of the cap can also influence the mRNA's stability by affecting its interaction with decapping enzymes. While the primary decapping enzyme Dcp2 can still recognize and hydrolyze ARCA caps, the modification can alter the efficiency of this process. Furthermore, the 3'-O-methyl group may provide steric hindrance, offering some protection against other exonucleases.[9][10]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a sequential process involving organic synthesis, enzymatic reaction, and chromatographic purification.

Conclusion

This compound is a cornerstone molecule in the production of high-quality, translationally efficient mRNA for research and therapeutic purposes. Its rational design as part of the ARCA strategy has addressed a significant bottleneck in in vitro transcription technology. The synthetic routes outlined in this guide, while requiring careful execution, are robust and scalable. A thorough understanding of its synthesis and biological implications is essential for any professional working at the forefront of mRNA technology and drug development. Further research into the cellular processing of ARCA-capped mRNAs will continue to refine our understanding and may lead to the development of even more advanced cap analogs with enhanced therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. organicreactions.org [organicreactions.org]

- 3. neb-online.fr [neb-online.fr]

- 4. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Recognition of the mRNA Cap by Saccharomyces cerevisiae eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 3'-O-Methylguanosine-5'-Diphosphate in RNA Biology: A Technical Guide

Abstract

While the 7-methylguanosine (B147621) (m7G) cap is a well-established hallmark of eukaryotic mRNA, the biological significance of other modified guanosine (B1672433) nucleotides remains an area of active investigation. This technical guide delves into the hypothetical and potential roles of 3'-O-Methylguanosine-5'-Diphosphate (m3G-DP) in RNA biology. Although direct evidence for the natural occurrence and function of m3G-DP is currently limited, its structural similarity to key molecules in RNA metabolism suggests plausible involvement in RNA capping, decapping, and transcriptional regulation. This document provides a comprehensive overview of the synthesis, potential interactions, and experimental approaches to study this enigmatic molecule.

Introduction

The life cycle of an RNA molecule is intricately regulated by a symphony of chemical modifications. Among the most critical is the 5' cap, a feature that orchestrates mRNA processing, export, translation, and stability. The canonical cap structure consists of a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. However, the cellular milieu contains a diverse array of modified nucleotides, raising questions about their potential incorporation into RNA and subsequent functional consequences.

This guide focuses on this compound (m3G-DP), a molecule whose biological role is yet to be elucidated. Its triphosphate counterpart, 3'-O-Methylguanosine-5'-Triphosphate (m3G-TP), is known to act as a chain terminator in RNA synthesis[1]. This established function of the triphosphate form provides a compelling starting point for hypothesizing the origins and potential functions of the diphosphate (B83284) derivative. m3G-DP could arise as a precursor in a non-canonical capping pathway, as a product of RNA degradation, or as a signaling molecule in its own right. Understanding the synthesis, recognition, and enzymatic processing of m3G-DP is crucial for expanding our knowledge of RNA regulation and for the development of novel therapeutic strategies targeting RNA metabolism.

Structure and Synthesis of this compound

2.1. Molecular Structure

This compound is a purine (B94841) nucleotide derivative characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification distinguishes it from the canonical guanosine diphosphate (GDP) and has significant implications for its chemical properties and potential biological interactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H17N5O11P2 | 457.23 |

| Guanosine-5'-Diphosphate (GDP) | C10H15N5O11P2 | 443.20 |

2.2. Hypothetical Biosynthesis Pathways

The cellular origin of m3G-DP is currently unknown. However, based on established enzymatic reactions, several plausible pathways can be proposed:

-

Dephosphorylation of m3G-TP: The most direct route would be the enzymatic removal of the gamma-phosphate from 3'-O-Methylguanosine-5'-Triphosphate (m3G-TP), a known RNA polymerase chain terminator. This reaction could be catalyzed by a nucleoside triphosphate pyrophosphatase.

-

Phosphorylation of 3'-O-Methylguanosine-5'-Monophosphate (m3G-MP): Alternatively, m3G-DP could be synthesized via the phosphorylation of m3G-MP by a nucleoside monophosphate kinase.

-

Phosphorylation of 3'-O-Methylguanosine: The initial step could be the phosphorylation of the nucleoside 3'-O-methylguanosine by a nucleoside kinase to form m3G-MP, which is then further phosphorylated.

Potential Roles in RNA Biology

The presence of a methyl group on the 3'-hydroxyl of the ribose fundamentally alters the structure of the nucleotide, preventing the formation of a phosphodiester bond and thus chain elongation during RNA synthesis. This inherent property suggests several potential roles for m3G-DP in RNA metabolism.

3.1. Non-Canonical RNA Capping and Transcriptional Termination

While the canonical m7G cap is added post-transcriptionally, a 3'-O-methylated guanosine cap could theoretically be incorporated co-transcriptionally. If 3'-O-methylguanosine triphosphate (m3G-TP) is used as an initiating nucleotide by RNA polymerase, it would result in a capped and terminated transcript. Subsequent removal of the gamma-phosphate would yield a 5'-m3G-DP capped RNA. Such a mechanism would intrinsically link transcription initiation with termination, producing short, capped RNAs.

3.2. A Substrate for Decapping Enzymes?

The fate of any capped RNA, canonical or not, is often determined by decapping enzymes. The Nudix (Nucleoside diphosphate linked to X) hydrolase superfamily, which includes the primary eukaryotic decapping enzyme Dcp2, is known to have broad substrate specificity. Several Nudix proteins have been shown to decap not only m7G-capped RNAs but also unmethylated and non-canonical caps[2][3]. This suggests that an RNA molecule bearing a 3'-O-methylated guanosine cap could be a substrate for a subset of Nudix hydrolases. The cleavage of such a cap would release m3G-DP and a 5'-monophosphorylated RNA, targeting the transcript for degradation.

References

Unraveling the Enigmatic Role of 3'-O-Methylguanosine-5'-Diphosphate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3'-O-Methylguanosine-5'-Diphosphate (3'-O-Me-GDP) and its closely related triphosphate derivative, 3'-O-Methylguanosine-5'-Triphosphate (3'-O-Me-GTP). While not a prominent player in naturally occurring biochemical pathways, these synthetic molecules have carved out a significant niche as powerful tools in molecular biology research, particularly in the study of RNA synthesis. This document delves into the chemical synthesis of these compounds, their primary application as chain terminators in transcription, and the emerging, yet uncharacterized, potential of 3'-O-methylguanosine as a biomarker. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: A Synthetic Nucleotide with Research Significance

This compound is a modified purine (B94841) nucleotide that is not commonly found in endogenous metabolic pathways. Its significance lies primarily in its synthetic nature and its utility in biochemical research, largely stemming from the properties of its triphosphate counterpart, 3'-O-Me-GTP. The key structural feature of these molecules is the methylation of the 3'-hydroxyl group on the ribose sugar. This modification sterically hinders the formation of a phosphodiester bond, the fundamental linkage in the elongation of nucleic acid chains. This property makes 3'-O-Me-GTP an effective chain terminator in RNA synthesis, allowing for the controlled study of RNA polymerase activity. While the diphosphate (B83284) form is less commonly used experimentally, it is a crucial precursor in the synthesis of the triphosphate and may serve as a control compound in various assays.

Recent studies have indicated the presence of 3'-O-methylguanosine in the bodily fluids of patients with certain types of cancer, suggesting the possibility of an unknown metabolic pathway and its potential as a disease biomarker. However, the enzymatic machinery and the biochemical context of this observation remain to be elucidated.

This guide will focus on the established chemical synthesis of 3'-O-methylated guanosine (B1672433) derivatives and their application in studying RNA polymerase, providing researchers with the necessary information to leverage these tools in their work.

Chemical Synthesis of 3'-O-Methylguanosine Derivatives

The synthesis of this compound is a multi-step process that begins with the selective methylation of a guanosine precursor, followed by phosphorylation to the diphosphate. A common and efficient method involves the synthesis of 3'-O-methylguanosine from 2-aminoadenosine (B16350).

Synthesis of 3'-O-Methylguanosine

An improved strategy for the selective synthesis of 3'-O-methylguanosine starts with 2-aminoadenosine, utilizing the catalyst stannous chloride to direct the methylation by diazomethane (B1218177). The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing reaction conditions.

The methylation at the 3'-OH of 2-aminoadenosine is achieved by mixing a stoichiometric amount of stannous chloride in DMF and stirring at 50°C for 15 minutes, followed by the addition of diazomethane[1][2]. This results in a mixture containing approximately 90% 3'-O-methyl-2-aminoadenosine and 10% 2'-O-methyl-2-aminoadenosine[1][2]. The subsequent treatment of this mixture with the enzyme adenosine (B11128) deaminase preferentially deaminates the 3'-O-methyl-2-aminoadenosine, yielding 3'-O-methylguanosine with high efficiency[1][2]. Due to its low solubility, the product precipitates and can be isolated by centrifugation, obviating the need for chromatographic purification[1][2].

| Reactant | Product | Reagents | Yield | Reference |

| 2-aminoadenosine | 3'-O-methyl-2-aminoadenosine | Stannous chloride, Diazomethane in DMF | 90% | [1][2] |

| 3'-O-methyl-2-aminoadenosine | 3'-O-methylguanosine | Adenosine Deaminase | 88% | [1][2] |

Table 1: Summary of yields for the synthesis of 3'-O-methylguanosine.

Phosphorylation to this compound

Once 3'-O-methylguanosine is synthesized, it can be phosphorylated to its 5'-monophosphate, diphosphate, and triphosphate forms using established chemical or enzymatic methods. Chemical phosphorylation often involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) in an appropriate solvent, followed by reaction with pyrophosphate to yield the diphosphate and triphosphate. While specific protocols for the phosphorylation of 3'-O-methylguanosine to the diphosphate are not detailed in the provided search results, general methods for nucleoside phosphorylation are well-documented in the literature.

Application in the Study of RNA Synthesis

The primary and most well-documented application of 3'-O-methylated guanosine nucleotides is the use of 3'-O-Me-GTP as a chain terminator in RNA synthesis.

Mechanism of Chain Termination

During in vitro transcription, RNA polymerases catalyze the sequential addition of ribonucleotides to the 3'-end of a growing RNA chain. This process requires a free 3'-hydroxyl group on the terminal nucleotide to form a phosphodiester bond with the incoming nucleoside triphosphate. The presence of a methyl group on the 3'-hydroxyl of 3'-O-Me-GTP prevents this nucleophilic attack, thereby terminating the elongation of the RNA transcript once it is incorporated. This property allows researchers to precisely control the length of RNA transcripts and to study the kinetics and mechanisms of RNA polymerases.

Experimental Protocol: In Vitro Transcription with Chain Termination

The following is a generalized protocol for an in vitro transcription reaction incorporating 3'-O-Me-GTP for chain termination. Specific concentrations and incubation times may need to be optimized depending on the RNA polymerase and template used.

Materials:

-

Linearized DNA template with a T7, T3, or SP6 promoter

-

T7, T3, or SP6 RNA Polymerase

-

Transcription Buffer (10X)

-

ATP, CTP, UTP solutions (100 mM)

-

GTP solution (100 mM)

-

3'-O-Me-GTP solution

-

DTT (100 mM)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:

-

Nuclease-free water: to 20 µL

-

10X Transcription Buffer: 2 µL

-

100 mM ATP, CTP, UTP: 2 µL each

-

A mixture of GTP and 3'-O-Me-GTP to achieve the desired final concentration for termination. The ratio will determine the frequency of termination.

-

1 µg Linear DNA template

-

100 mM DTT: 1 µL

-

RNase Inhibitor: 1 µL

-

RNA Polymerase: 2 µL

-

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing loading buffer).

-

Analyze the RNA products by denaturing polyacrylamide gel electrophoresis to visualize the truncated transcripts.

Potential as a Cancer Biomarker

While the primary focus of this guide is on the synthetic and experimental aspects of this compound, it is important to note the emerging evidence for the presence of 3'-O-methylguanosine in biological samples. One study reported elevated levels of 3'-O-methylguanosine in the body fluids of tumor-bearing patients compared to healthy controls.

This finding suggests that there may be an undiscovered metabolic pathway in cancerous cells that leads to the production of this modified nucleoside. The enzymes responsible for this 3'-O-methylation and the subsequent fate of the molecule are currently unknown. Further research is needed to validate 3'-O-methylguanosine as a reliable biomarker and to understand the biochemical pathways involved. A targeted metabolomics approach using liquid chromatography with tandem mass spectrometry (LC-MS/MS) would be a suitable method for the quantitative analysis of this and other modified nucleosides in clinical samples[3].

Conclusion

This compound and its triphosphate derivative are valuable tools for the molecular biology research community. Their ability to act as chain terminators in RNA synthesis provides a powerful method for studying the intricate mechanisms of RNA polymerases. While their role in natural biological systems is currently unclear, the potential of 3'-O-methylguanosine as a cancer biomarker opens up new avenues for clinical research. This guide provides a foundational understanding of the synthesis and application of these important synthetic nucleotides, empowering researchers to utilize them effectively in their studies. Further investigation into the potential endogenous pathways involving 3'-O-methylguanosine is warranted and could reveal novel aspects of cancer metabolism.

References

- 1. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer [frontiersin.org]

3'-O-Methylguanosine-5'-Diphosphate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-O-Methylguanosine-5'-Diphosphate, a modified nucleotide crucial for various molecular biology applications. This document details its core physicochemical properties, mechanism of action, and practical applications in research.

Core Compound Properties

This compound is a synthetic analog of the natural nucleotide guanosine (B1672433) diphosphate (B83284). The key modification is the methylation of the 3'-hydroxyl group of the ribose sugar. This structural alteration is fundamental to its primary application as a tool in nucleic acid research.

| Property | Data | Citation(s) |

| Chemical Formula | C11H17N5O11P2 | [1][2] |

| Molecular Weight | 457.23 g/mol | [1] |

| Exact Mass | 457.0400 | [1] |

| CAS Number | 78771-34-3 | [1][2] |

| Appearance | Please refer to supplier datasheet | |

| Purity | Please refer to supplier datasheet | |

| Storage Conditions | -20°C for long-term storage | [2] |

Mechanism of Action: RNA Chain Termination

The strategic placement of a methyl group at the 3'-hydroxyl position of the ribose sugar is the defining functional feature of this compound. In the process of RNA synthesis, RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate of an incoming nucleotide triphosphate.

The 3'-O-methyl group in this compound blocks this reaction. Once incorporated into a growing RNA strand (following its phosphorylation to the triphosphate form), the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, thereby terminating the elongation of the RNA chain. The related compound, 3'-O-Methylguanosine-5'-Triphosphate, is a known chain terminator in RNA synthesis.

Caption: Mechanism of RNA chain termination by 3'-O-Methylguanosine.

Experimental Protocols and Applications

Due to its chain-terminating properties, this compound, and more directly its triphosphate form, are valuable reagents in molecular biology research.

Key Applications

-

Studying RNA Polymerase Activity: The use of 3'-O-methylated nucleotides helps in elucidating the mechanisms of RNA polymerases by acting as specific inhibitors of chain elongation.

-

Sequencing of RNA: While less common than dideoxy sequencing for DNA, chain-termination methods using modified nucleotides can be adapted for RNA sequencing.

-

Controlling RNA Synthesis in vitro: Researchers can control the length of RNA transcripts synthesized in vitro by including 3'-O-methylated nucleotides in the reaction mixture.

General Experimental Protocol Considerations

A detailed experimental protocol will be application-specific. However, a general workflow for its use in an in vitro transcription assay to study RNA polymerase inhibition would involve the following steps:

-

Preparation of Reagents:

-

Prepare a standard in vitro transcription buffer, including a DNA template, RNA polymerase, and the four standard nucleotide triphosphates (ATP, CTP, GTP, UTP).

-

Prepare a stock solution of this compound. Note that for incorporation into an RNA strand by RNA polymerase, the diphosphate form would need to be converted to the triphosphate form, for example, by using a nucleoside diphosphate kinase. Alternatively, the commercially available 3'-O-Methylguanosine-5'-Triphosphate can be used directly.

-

-

Reaction Setup:

-

Set up a series of reactions with varying concentrations of the 3'-O-methylated nucleotide, alongside a control reaction with no modified nucleotide.

-

Incubate the reactions at the optimal temperature for the specific RNA polymerase being used.

-

-

Analysis of Transcription Products:

-

Terminate the reactions and purify the RNA products.

-

Analyze the length of the RNA transcripts using gel electrophoresis. A dose-dependent decrease in the length of the full-length transcript and an increase in shorter, terminated fragments would be expected.

-

Caption: General experimental workflow for studying RNA polymerase inhibition.

Handling and Storage

For long-term viability, this compound should be stored at -20°C.[2] When preparing stock solutions, it is advisable to consult the batch-specific molecular weight provided by the supplier, as the degree of hydration can affect this value. Standard laboratory precautions should be taken when handling this compound.

References

An In-depth Technical Guide to 3'-O-Methylguanosine-5'-Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylguanosine-5'-Diphosphate (CAS Number: 78771-34-3) is a modified purine (B94841) nucleotide of interest in biochemical research and drug discovery. Its structure, characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar, suggests a role as a modulator of nucleic acid metabolism and signaling pathways. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis methodologies, and hypothesized biological functions based on related compounds. While specific experimental data for the diphosphate (B83284) form is limited in publicly available literature, this document extrapolates from known information on its triphosphate and other modified guanosine (B1672433) analogues to provide a foundational understanding for researchers.

Physicochemical Properties

Quantitative data for this compound has been aggregated from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 78771-34-3 | BroadPharm[1] |

| Molecular Formula | C₁₁H₁₇N₅O₁₁P₂ | BroadPharm[1] |

| Molecular Weight | 457.2 g/mol | BroadPharm[1] |

| Storage Condition | -20°C | BroadPharm[1] |

| Appearance | Solid (form may vary) | Inferred |

| Solubility | Soluble in water | Inferred from related compounds |

Synthesis and Purification

Potential Synthesis Strategies

2.1.1. Chemical Synthesis:

A common approach for the synthesis of nucleoside diphosphates involves the phosphorylation of the corresponding nucleoside monophosphate. The synthesis could potentially start from 3'-O-Methylguanosine, which would first be phosphorylated to 3'-O-Methylguanosine-5'-Monophosphate. A subsequent phosphorylation step would yield the desired diphosphate.

2.1.2. Enzymatic Synthesis:

Enzymatic methods offer high specificity and are used for the synthesis of various nucleoside phosphates.[2] A plausible enzymatic route could involve the use of a nucleoside monophosphate (NMP) kinase. These enzymes catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to a nucleoside monophosphate.[2]

Purification

Purification of the final product is critical to remove starting materials, byproducts, and excess reagents. High-performance liquid chromatography (HPLC), particularly ion-exchange or reverse-phase chromatography, is a standard method for purifying nucleotides. Mass spectrometry and NMR spectroscopy can be used to confirm the identity and purity of the final compound.[3][4]

Hypothesized Mechanism of Action and Biological Role

The biological role of this compound is not well-documented. However, based on its structural similarity to other modified nucleotides, several potential mechanisms of action can be proposed.

Analogue of Guanosine Diphosphate (GDP)

As an analogue of GDP, this compound could potentially interact with proteins that bind GDP, such as G-proteins. These interactions could either be agonistic or antagonistic, leading to the modulation of various signaling pathways.

Precursor to the Triphosphate Form

It is plausible that this compound can be phosphorylated in vitro or in vivo to its triphosphate counterpart, 3'-O-Methylguanosine-5'-Triphosphate. The triphosphate is a known chain terminator in RNA synthesis.[5][6] The presence of the 3'-O-methyl group prevents the formation of the phosphodiester bond required for chain elongation by RNA polymerases.

Potential Research Applications

Given its structure, this compound could be a valuable tool in several areas of research.

-

Studying Enzyme Kinetics: It could be used as a substrate or inhibitor in studies of enzymes that metabolize guanosine nucleotides, such as kinases and phosphatases, to elucidate their substrate specificity and reaction mechanisms.

-

Modulating G-protein Signaling: Its potential interaction with G-proteins makes it a candidate for investigating the role of these proteins in cellular signaling.

-

Drug Discovery: As a modified nucleotide, it could serve as a starting point for the development of therapeutic agents that target nucleotide-binding proteins.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on standard biochemical techniques for studying nucleotide analogues.

In Vitro RNA Synthesis Assay

This experiment would investigate if this compound can be converted to the triphosphate form and subsequently act as a chain terminator.

Materials:

-

This compound

-

Nucleoside-diphosphate kinase (NDPK)

-

ATP

-

RNA polymerase

-

DNA template containing a promoter for the RNA polymerase

-

Standard ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Transcription buffer

-

Urea-polyacrylamide gel

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization

Method:

-

Phosphorylation Reaction: Incubate this compound with NDPK and a molar excess of ATP in a suitable buffer to facilitate its conversion to the triphosphate form.

-

Transcription Reaction: Set up a standard in vitro transcription reaction containing the DNA template, RNA polymerase, all four standard rNTPs (including the radiolabeled one), and the reaction mixture from the phosphorylation step.

-

Control Reactions:

-

A reaction without any 3'-O-methylated guanosine species (positive control for full-length transcript).

-

A reaction with a known chain terminator, 3'-O-Methylguanosine-5'-Triphosphate (positive control for termination).

-

A reaction with the diphosphate form but without NDPK, to test for direct effects.

-

-

Analysis: Separate the transcription products by urea-polyacrylamide gel electrophoresis and visualize the radiolabeled RNA transcripts. The presence of shorter transcripts in the lane containing the phosphorylated this compound would indicate its conversion and subsequent chain termination activity.

G-protein Binding Assay

This experiment would assess the ability of this compound to compete with GDP for binding to a G-protein.

Materials:

-

This compound

-

Purified G-protein (e.g., Ras, Gα subunit)

-

Radiolabeled GDP (e.g., [³H]GDP or [³⁵S]GTPγS, a non-hydrolyzable GTP analog often used in these assays)

-

Binding buffer

-

Nitrocellulose filters

Method:

-

Competition Binding: Incubate the G-protein with a constant concentration of radiolabeled GDP and varying concentrations of this compound.

-

Control Reactions:

-

Binding of radiolabeled GDP in the absence of any competitor (maximum binding).

-

Binding in the presence of a large excess of unlabeled GDP (non-specific binding).

-

-

Filtration: After incubation, rapidly filter the reaction mixtures through nitrocellulose filters. The filters will retain the protein-bound radiolabeled nucleotide.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of bound radiolabeled GDP as a function of the concentration of this compound. A decrease in bound radioactivity with increasing concentrations of the test compound would indicate competitive binding. From this data, the inhibitory constant (Ki) can be calculated.

Visualizations

Hypothesized Role in RNA Chain Termination

Caption: Hypothetical pathway of this compound in RNA chain termination.

Potential G-Protein Signaling Interference

Caption: Potential interference of this compound with G-protein signaling.

Conclusion

This compound is a modified nucleotide with potential applications in biochemical research. While direct experimental data is scarce, its structural features suggest it may function as a modulator of nucleotide-dependent enzymes and signaling pathways, likely after conversion to its triphosphate form. The hypothetical experimental protocols and pathways presented in this guide provide a framework for future investigations into the specific biological roles of this compound. Further research is warranted to fully elucidate its mechanism of action and potential as a research tool or therapeutic lead.

References

- 1. This compound, 78771-34-3 | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]

- 4. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

An In-depth Technical Guide to the Interaction of 3'-O-Methylguanosine-5'-Diphosphate with Proteins

Abstract: This technical guide provides a comprehensive overview of the molecular interactions between 3'-O-Methylguanosine-5'-Diphosphate (3'-OMe-GDP) and various proteins, with a primary focus on its role as a cap-structure analog in the context of mRNA translation. This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology, biochemistry, and therapeutics. It details the mechanism of action, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to this compound (3'-OMe-GDP)

This compound (3'-OMe-GDP) is a chemically modified guanosine (B1672433) nucleotide. It is structurally analogous to the 5' cap structure found on eukaryotic messenger RNA (mRNA), specifically resembling 7-methylguanosine (B147621) (m7G), but with a crucial modification: a methyl group on the 3'-hydroxyl of the ribose sugar. This modification prevents the formation of a phosphodiester bond, thereby acting as a chain terminator in nucleic acid synthesis.[1] Its primary utility in research is as a competitive inhibitor for cap-binding proteins, allowing for the detailed study of cap-dependent biological processes, most notably the initiation of protein synthesis.

The 5' cap, typically a 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge, is essential for mRNA stability, processing, nuclear export, and efficient translation initiation.[2][3] By mimicking this structure, 3'-OMe-GDP and related analogs serve as invaluable tools to probe the function of proteins that recognize and bind to the mRNA cap.

Core Interaction: Binding to Eukaryotic Initiation Factor 4E (eIF4E)

The most well-characterized interaction of cap analogs like 3'-OMe-GDP is with the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is the rate-limiting component of the eIF4F complex, which is responsible for recruiting mRNA to the ribosome for translation.

Mechanism of Binding: eIF4E possesses a specific, concave binding pocket that recognizes the m7G cap. The binding is characterized by two main types of interactions:

-

Pi-Pi Stacking: The 7-methyl guanine (B1146940) base of the cap is "sandwiched" between the aromatic side chains of two highly conserved tryptophan residues (Trp-56 and Trp-102 in murine eIF4E).[4][5] This stacking interaction is a hallmark of cap recognition.

-

Electrostatic Interactions: The phosphate (B84403) groups of the cap analog form favorable electrostatic interactions with basic residues within the binding pocket, such as lysines and arginines.[6]

3'-OMe-GDP acts as a competitive antagonist, binding to this pocket and preventing eIF4E from binding to the 5' end of capped mRNA. This disrupts the assembly of the translation initiation complex and inhibits protein synthesis.[7][8] The 3'-O-methyl modification does not directly participate in binding but ensures the molecule acts as a tool rather than a substrate for RNA polymerases.

Quantitative Data on Cap Analog-Protein Interactions

The binding affinity of various cap analogs to eIF4E has been quantified using several biophysical techniques. While data specifically for 3'-OMe-GDP is embedded within studies of more complex analogs, the following table summarizes key quantitative parameters for related compounds to provide a comparative landscape. These analogs often feature a 3'-O-methyl modification on the terminal guanosine to prevent reverse incorporation during in vitro transcription, known as Anti-Reverse Cap Analogs (ARCA).

| Cap Analog | Interacting Protein | Method | Affinity / Inhibition | Reference |

| m7GpppAmpG | eIF4E | Not Specified | KD = 45.6 nM | [9] |

| Various m7G analogs | eIF4E | Fluorescence Titration | 61-fold variation in affinity | [2] |

| Various m7G analogs | Rabbit Reticulocyte Lysate | In Vitro Translation Assay | 146-fold variation in inhibition | [2] |

| m7G and m3(2,2,7)G caps | C. elegans IFE-5 | Fluorescence Quenching | Kas = 2 x 106 to 7 x 106 M-1 | [10] |

| m7GDP | eIF4E | GST Pulldown / NMR | Binding does not prevent RNMT interaction | [6] |

Impact on Cap-Dependent Translation Signaling

The binding of eIF4E to the mRNA cap is the committed step in cap-dependent translation initiation. This event triggers the recruitment of eIF4G (a large scaffolding protein) and eIF4A (an RNA helicase), forming the eIF4F complex. The eIF4F complex then unwinds the 5' untranslated region (UTR) of the mRNA, facilitating the binding of the 43S preinitiation complex and scanning for the start codon.

By sequestering eIF4E, 3'-OMe-GDP effectively blocks the entire downstream cascade, leading to a potent inhibition of protein synthesis for the vast majority of eukaryotic mRNAs. This makes it a powerful tool for differentiating between cap-dependent and cap-independent translation mechanisms (e.g., those using an Internal Ribosome Entry Site, or IRES).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Murine Eukaryotic Translation Initiation Factor 4E bound to 7-methyl-GDP [biology.kenyon.edu]

- 5. Structure of translation factor eIF4E bound to m7GDP and interaction with 4E-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of the interaction between the methyl-7-guanosine cap maturation enzyme RNMT and the cap-binding protein eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Inhibition of initiation of protein synthesis by 7-methylguanosine-5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Interaction of three Caenorhabditis elegans isoforms of translation initiation factor eIF4E with mono- and trimethylated mRNA 5' cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 3'-O-Methylguanosine-5'-Diphosphate for Enhanced In Vitro Transcription

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3'-O-Methylguanosine-5'-Diphosphate, a key component of the Anti-Reverse Cap Analog (ARCA), in in vitro transcription (IVT) for the production of capped messenger RNA (mRNA). Capped mRNA is essential for efficient translation and stability in eukaryotic cells, making it a critical component in the development of mRNA-based therapeutics and vaccines.

Introduction to this compound and ARCA

This compound is a modified guanosine (B1672433) nucleotide. In the context of in vitro transcription, it is a critical part of a synthetic cap analog known as the Anti-Reverse Cap Analog (ARCA). The 5' cap structure of eukaryotic mRNA, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is crucial for mRNA stability, nuclear export, and translation initiation.[][2][]

Standard cap analogs can be incorporated in either the correct or reverse orientation during in vitro transcription, leading to a significant portion of non-functional mRNA. The innovation of ARCA lies in the methylation of the 3'-hydroxyl group of the guanosine. This 3'-O-methylation prevents the cap analog from being incorporated in the reverse orientation by RNA polymerase, ensuring that a higher percentage of the synthesized mRNA is capped correctly and is therefore translationally active.[4] This modification results in a "Cap 0" structure.[5] For applications requiring a "Cap 1" structure, which includes an additional methylation at the 2'-O position of the first nucleotide to potentially reduce immunogenicity, a subsequent enzymatic methylation step is necessary.[5]

Advantages of Using ARCA in In Vitro Transcription

-

Increased Translational Efficiency: By preventing reverse incorporation, ARCA ensures that a majority of the synthesized mRNA has a functional 5' cap, leading to more efficient translation in vivo.[4]

-

Higher Yield of Functional mRNA: Co-transcriptional capping with ARCA can yield up to 40-50 µg of RNA in a standard 20 μl reaction, with approximately 80% of the transcripts being capped.[6][7]

-

Streamlined Workflow: Co-transcriptional capping simplifies the mRNA production process by incorporating the capping step directly into the in vitro transcription reaction, eliminating the need for a separate enzymatic capping step.[][2]

Quantitative Data Summary

The following tables summarize key quantitative data for in vitro transcription reactions using ARCA.

Table 1: Typical In Vitro Transcription Reaction Setup with ARCA

| Component | Volume (20 µL Reaction) | Final Concentration |

| Nuclease-Free Water | Variable | - |

| 5x Transcription Buffer | 4 µL | 1x |

| 100 mM ATP | 2 µL | 10 mM |

| 100 mM CTP | 2 µL | 10 mM |

| 100 mM UTP | 2 µL | 10 mM |

| 20 mM GTP | 1.5 µL | 1.5 mM |

| 40 mM ARCA | 6 µL | 12 mM |

| Linearized DNA Template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | 2 U/µL |

| T7 RNA Polymerase | 2 µL | - |

| Total Volume | 20 µL |

Note: The recommended ratio of ARCA to GTP is typically 4:1. Increasing this ratio can enhance the proportion of capped transcripts but may decrease the overall RNA yield.[6][8]

Table 2: Expected Yields and Capping Efficiency

| Parameter | Value | Reference |

| Total RNA Yield (per 20 µL reaction) | Up to 40-50 µg | [6][7] |

| Capping Efficiency | Approximately 80% | [4][6][7] |

| Incubation Time | 2 hours | [4][6] |

| Incubation Temperature | 37°C | [4][6] |

Experimental Protocols

Preparation of Reagents

-

Linearized DNA Template: The DNA template should be highly purified and free of RNase contamination. Linearize the plasmid DNA with a restriction enzyme that generates blunt or 5' overhangs. Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified DNA in nuclease-free water.

-

NTPs and ARCA Solutions: Prepare stock solutions of ATP, CTP, UTP, GTP, and ARCA at the desired concentrations in nuclease-free water. It is recommended to prepare a 20 mM GTP solution and a 40 mM ARCA solution.[6][8] Aliquot and store at -20°C.

In Vitro Transcription Reaction Setup

Assemble the reaction at room temperature to prevent precipitation of components. It is crucial to use nuclease-free tubes and reagents and to wear gloves to avoid RNase contamination.[6][8]

-

Thaw all components at room temperature, except for the T7 RNA Polymerase, which should be kept on ice.

-

Gently mix each component before use.

-

In a nuclease-free microfuge tube, add the components in the order listed in Table 1.

-

Mix the reaction thoroughly by pipetting up and down.

-

Pulse-spin the tube in a microfuge to collect the reaction mixture at the bottom.

Incubation

Incubate the reaction at 37°C for 2 hours.[4][6] For reaction times longer than 60 minutes, using a thermocycler or a dry air incubator is recommended to prevent evaporation.[6]

(Optional) DNase Treatment

To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[6][7]

Purification of Synthesized RNA

Purify the synthesized RNA using an appropriate RNA purification kit or via lithium chloride precipitation to remove unincorporated nucleotides, proteins, and DNA fragments.

Diagrams

Caption: Experimental workflow for in vitro transcription with ARCA.

References

Application Notes and Protocols: 3'-O-Methylguanosine-5'-Diphosphate as an Anti-Reverse Cap Analog (ARCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a critical feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein.[1][2] In the development of mRNA-based therapeutics and vaccines, the generation of synthetic mRNA with a functional 5' cap is paramount. 3'-O-Methylguanosine-5'-Diphosphate, commonly known as the Anti-Reverse Cap Analog (ARCA), is a chemically modified cap analog designed to overcome a significant limitation of standard co-transcriptional capping methods.[1][3][4]

During in vitro transcription (IVT), standard cap analogs like m7G(5')ppp(5')G can be incorporated in either the correct or reverse orientation. The reverse incorporation results in an untranslatable mRNA molecule, reducing the overall yield of functional protein.[3][5] ARCA features a methyl group on the 3'-hydroxyl of the 7-methylguanosine (B147621), which prevents its incorporation in the reverse orientation.[1][4][6] This ensures that nearly all capped mRNA transcripts are translatable, significantly enhancing protein expression.[5][7][8] These properties make ARCA an invaluable tool for applications requiring high levels of protein expression, such as mRNA vaccines, cancer immunotherapy, and protein replacement therapies.[1]

Features and Benefits of ARCA

-

Ensures Correct Orientation: The 3'-O-methyl group blocks the elongation of the RNA transcript from the 7-methylguanosine end, forcing the cap to be incorporated only in the correct orientation.[1][4]

-

Increases Translational Efficiency: By producing a homogenous population of correctly capped mRNA, ARCA can more than double the translational efficiency compared to standard cap analogs.[5][9]

-

Enhances mRNA Stability: The 5' cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.[1]

-

High Capping Efficiency: Co-transcriptional capping with ARCA can achieve capping efficiencies of approximately 80%.[4][5][7][10]

Data Presentation

Table 1: Comparison of mRNA Capping Strategies

| Feature | Standard Cap Analog (m7GpppG) | ARCA (3'-O-Me-m7GpppG) | Enzymatic Capping | CleanCap® Reagent AG |

| Capping Method | Co-transcriptional | Co-transcriptional | Post-transcriptional | Co-transcriptional |

| Cap Structure | Cap-0 | Cap-0 | Cap-0 or Cap-1 | Cap-1 |

| Orientation | Correct & Reverse (~50% functional)[11] | Correct only[5][7][8] | Correct only | Correct only |

| Capping Efficiency | ~40-50% in correct orientation | ~70-80%[5][7][10][12] | >90% | >95%[12] |

| mRNA Yield | Higher total RNA yield, but lower functional mRNA | Lower total RNA yield than standard IVT, but higher functional mRNA[13] | Can be lower due to additional purification steps[12] | High[12] |

| Translation Efficiency | Baseline | Significantly higher than standard cap[5][9] | High | High[11] |

| Immunogenicity | Cap-0 can be immunogenic[5] | Cap-0 can be immunogenic[5] | Cap-1 is less immunogenic[2] | Cap-1 is less immunogenic[2][5] |

Table 2: Typical in vitro Transcription Reaction Setup with ARCA

| Component | Volume | Final Concentration |

| Nuclease-Free Water | Variable | - |

| 10x Reaction Buffer | 2 µL | 1x |

| ATP Solution (100 mM) | 1.5 µL | 7.5 mM |

| CTP Solution (100 mM) | 1.5 µL | 7.5 mM |

| UTP Solution (100 mM) | 1.5 µL | 7.5 mM |

| GTP Solution (100 mM) | 0.3 µL | 1.5 mM |

| ARCA Solution (100 mM) | 1.2 µL | 6 mM |

| Linearized DNA Template | Variable | 0.5 - 1.0 µg |

| T7 RNA Polymerase Mix | 2 µL | - |

| Total Volume | 20 µL |

Note: The optimal ARCA:GTP ratio is typically 4:1 to balance capping efficiency and overall transcript yield.[10][13][14] Ratios may need to be optimized for different templates and applications.

Experimental Protocols

Protocol 1: Co-transcriptional Capping of mRNA using ARCA

This protocol describes the synthesis of ARCA-capped mRNA from a linear DNA template containing a T7 promoter.

1. DNA Template Preparation a. The DNA template should be a linearized plasmid or a PCR product containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed. b. The template must be free of RNase contamination. Purify the template using a suitable column or phenol:chloroform extraction followed by ethanol (B145695) precipitation. c. Resuspend the purified DNA template in nuclease-free water at a concentration of 0.5-1.0 µg/µL.

2. In Vitro Transcription Reaction Assembly a. Thaw all reaction components on ice. b. Assemble the reaction at room temperature in the following order to prevent precipitation: i. Nuclease-Free Water ii. 10x Reaction Buffer iii. ATP, CTP, UTP solutions iv. GTP solution v. ARCA solution vi. Linearized DNA Template vii. T7 RNA Polymerase Mix c. Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.

3. Transcription Reaction a. Incubate the reaction at 37°C for 30 minutes to 2 hours.[7][14] Longer incubation times (up to 4 hours) may increase yield for some templates.[14] b. (Optional) For synthesis of mRNA containing modified nucleosides (e.g., Pseudouridine-5'-Triphosphate, 5-Methyl-Cytidine-5'-Triphosphate), substitute the corresponding standard NTPs with the modified versions.[14][15]

4. DNA Template Removal a. Add 2 µL of DNase I (RNase-free) to the 20 µL transcription reaction. b. Mix gently and incubate at 37°C for 15 minutes.

5. Purification of ARCA-Capped mRNA a. The mRNA can be purified using various methods, including: i. LiCl Precipitation: Add 30 µL of nuclease-free water and 30 µL of 7.5 M LiCl to the reaction. Mix well and centrifuge at high speed for 15 minutes. Discard the supernatant and wash the pellet with 70% ethanol. ii. Column Purification: Use a commercially available RNA purification kit according to the manufacturer's instructions. iii. Magnetic Beads: Use RNAClean XP beads or similar for purification. b. Resuspend the purified mRNA pellet in an appropriate volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).[7]

6. Quality Control and Quantification a. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. b. Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). c. Capping efficiency can be estimated by various methods, including relative band intensities on a PAGE/urea gel or more advanced techniques like HPLC.[7]

Visualizations

Caption: Mechanism of ARCA preventing reverse capping.

Caption: Experimental workflow for ARCA-capped mRNA synthesis.

Caption: Role of the 5' cap in translation initiation.

References

- 1. ARCA Cap: Boost RNA Translation [baseclick.eu]

- 2. 5-prime capping of mRNA [takarabio.com]

- 3. The Evolution of Cap Analogs - Areterna LLC [areterna.com]

- 4. raybiotech.com [raybiotech.com]

- 5. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]

- 6. neb.com [neb.com]

- 7. cambio.co.uk [cambio.co.uk]

- 8. neb.com [neb.com]

- 9. Developing mRNA-vaccine technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellscript.com [cellscript.com]

- 11. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. neb-online.de [neb-online.de]

- 14. jenabioscience.com [jenabioscience.com]

- 15. In vitro Transcription (RNA Synthesis) [biolabmix.ru]

Application Notes and Protocols for Co-transcriptional mRNA Capping with 3'-O-Methylguanosine-5'-Triphosphate (ARCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation into protein.[1][2][3] For the production of functional synthetic mRNA for applications such as vaccines, therapeutics, and research, the addition of a 5' cap is a crucial step. One common method for capping mRNA in vitro is co-transcriptional capping, where a cap analog is incorporated during the in vitro transcription (IVT) reaction.[4][]

3'-O-Methylguanosine-5'-triphosphate, commonly known as the Anti-Reverse Cap Analog (ARCA), is a modified guanosine (B1672433) cap analog designed to overcome a significant limitation of standard cap analogs.[1][6] During IVT, standard cap analogs can be incorporated in either the correct or reverse orientation, with only the forward orientation yielding a functional cap. ARCA possesses a methyl group on the 3'-hydroxyl of the 7-methylguanosine, which prevents it from being incorporated in the reverse orientation by RNA polymerase.[1] This ensures that a higher percentage of the resulting mRNA transcripts are correctly capped and translationally competent.[1][6]

These application notes provide a detailed protocol for the co-transcriptional capping of mRNA using ARCA during in vitro transcription.

Principle of Co-transcriptional Capping with ARCA

Co-transcriptional capping with ARCA involves including the cap analog in the IVT reaction mixture along with the four standard nucleotide triphosphates (ATP, CTP, UTP, and GTP).[1] T7, SP6, or T3 RNA polymerase will initiate transcription with the ARCA molecule, incorporating it at the 5' end of the nascent RNA transcript.[6] To favor the incorporation of ARCA over GTP, the concentration of GTP in the reaction is typically reduced, and a higher ratio of ARCA to GTP is used.[1] This method produces mRNA with a Cap 0 structure.[7] For applications requiring a Cap 1 structure, a subsequent enzymatic methylation step is necessary.[1][7]

Data Presentation

Table 1: Comparison of Capping Methods

| Feature | Co-transcriptional Capping (ARCA) | Post-transcriptional Enzymatic Capping |

| Capping Efficiency | Typically ~70-80%[1][7] | Nearly 100%[8][9] |

| Cap Structure | Primarily Cap 0[1][7] | Can generate Cap 0 and Cap 1[][11] |

| Workflow | Single-step reaction with IVT[4] | Additional enzymatic step and purification required[4][] |

| Yield | Generally lower mRNA yield due to reduced GTP concentration[1] | Higher mRNA yield from IVT |

| Transcript Integrity | Less handling may preserve integrity | Additional steps may increase risk of degradation |

| Cost | Can be more cost-effective for smaller scale | Can be more expensive due to additional enzymes |

Experimental Protocols

Protocol 1: In Vitro Transcription with Co-transcriptional ARCA Capping

This protocol is designed for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.

1. Materials:

-

Linearized DNA template with a T7, SP6, or T3 promoter

-

Nuclease-free water

-

Transcription Buffer (10X)

-

ARCA (3'-O-Me-m7G(5')ppp(5')G)

-

ATP, CTP, UTP Solution (100 mM each)

-

GTP Solution (100 mM)

-

T7, SP6, or T3 RNA Polymerase

-

RNase Inhibitor

-

DNase I (RNase-free)

-

RNA purification kit or reagents (e.g., LiCl precipitation or column-based kits)

2. Procedure:

-

Template Preparation: The DNA template should be linearized downstream of the desired RNA sequence and purified to ensure high quality. The final concentration should be determined by spectrophotometry.

-

Reaction Setup: Thaw all reagents on ice. Keep enzymes on ice. Assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer. Add the components in the following order:

| Component | Volume (µL) | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10X Transcription Buffer | 2 | 1X |

| ARCA (40 mM) | 4 | 8 mM |

| ATP (100 mM) | 1 | 5 mM |

| CTP (100 mM) | 1 | 5 mM |

| UTP (100 mM) | 1 | 5 mM |

| GTP (10 mM) | 2 | 1 mM |

| Linearized DNA Template (0.5-1 µg) | X | 25-50 ng/µL |

| RNase Inhibitor | 1 | |

| T7/SP6/T3 RNA Polymerase | 2 | |

| Total Volume | 20 |

-

Incubation: Mix the components thoroughly by gentle flicking and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the capped mRNA using a suitable method, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation.

-

LiCl Precipitation (Optional):

-

Add 30 µL of nuclease-free water to the 20 µL reaction.

-

Add 25 µL of 5 M LiCl and mix well.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 4°C for 15 minutes at maximum speed.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol (B145695).

-

Centrifuge at 4°C for 5 minutes.

-

Remove the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

-

-

-

Quantification and Quality Control:

-

Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Bioanalyzer).

-

Protocol 2: Quality Control of Capped mRNA

To ensure the functionality of the synthesized mRNA, it is important to assess the capping efficiency and translational competence.

1. Capping Efficiency Analysis (Optional):

-

RNase H Digestion Assay: This method indirectly assesses capping. Uncapped 5' triphosphates can be targeted by specific enzymes, and the resulting products can be analyzed by gel electrophoresis.

-

Enzymatic Assays: Using enzymes that specifically act on the cap structure, such as decapping enzymes, can provide an indication of successful capping.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method for determining the percentage of capped mRNA but requires specialized equipment.

2. In Vitro Translation:

-